4-Amino-7-chloro-1-benzothiophene-2-carboxylic acid
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Overview
Description
4-Amino-7-chloro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-chloro-1-benzothiophene-2-carboxylic acid typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-chloro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Sodium hydroxide, alkyl halides; typically carried out in polar solvents like water or alcohol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Hydroxylated or alkylated derivatives.
Scientific Research Applications
4-Amino-7-chloro-1-benzothiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals with potential anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: The compound is used in studying enzyme inhibition and receptor binding due to its unique structure.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Amino-7-chloro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-benzothiophene-2-carboxylic acid: Lacks the chlorine atom at the 7th position, resulting in different chemical properties and biological activities.
7-Chloro-1-benzothiophene-2-carboxylic acid: Lacks the amino group at the 4th position, affecting its reactivity and applications.
Uniqueness
4-Amino-7-chloro-1-benzothiophene-2-carboxylic acid is unique due to the presence of both the amino and chlorine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H6ClNO2S |
---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
4-amino-7-chloro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO2S/c10-5-1-2-6(11)4-3-7(9(12)13)14-8(4)5/h1-3H,11H2,(H,12,13) |
InChI Key |
SRVQRDMMVAZNIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)C=C(S2)C(=O)O)Cl |
Origin of Product |
United States |
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